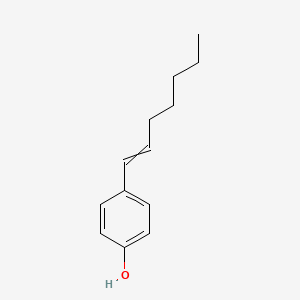

4-(Hept-1-EN-1-YL)phenol

Description

Contextualization of Unsaturated Phenolic Compounds in Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (—OH) group directly attached to an aromatic ring. bionity.combritannica.com This structural arrangement confers unique properties that distinguish them from aliphatic alcohols, most notably their higher acidity. bionity.combritannica.com The acidity of phenols is attributed to the stabilization of the corresponding phenolate (B1203915) ion through resonance, where the negative charge is delocalized over the aromatic ring. bionity.com

Unsaturated phenolic compounds, which contain one or more carbon-carbon double or triple bonds in addition to the phenolic moiety, are a significant subclass. quora.com The presence of unsaturation introduces further reactivity and complexity to the molecule. These compounds are found in numerous natural products and serve as versatile intermediates in organic synthesis. researchgate.net The interplay between the electron-rich aromatic ring, the acidic hydroxyl group, and the reactive unsaturated bond(s) allows for a wide range of chemical transformations. bionity.comwou.edu

Significance of Alkene Moieties in Aromatic Building Blocks

Aromatic compounds are fundamental building blocks in the synthesis of a vast array of materials, from polymers to pharmaceuticals. pnas.orgresearchgate.net The incorporation of an alkene moiety (a carbon-carbon double bond) onto an aromatic ring creates a bifunctional molecule with expanded synthetic utility. This alkene group can participate in a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, allowing for the introduction of new functional groups. wou.edu

Furthermore, the alkene can act as a monomer unit in polymerization reactions, leading to the formation of materials with tailored properties. wou.edu The electronic interaction between the alkene and the aromatic ring can also influence the reactivity of both moieties. For instance, the double bond can be conjugated with the aromatic system, affecting the electronic structure and spectroscopic properties of the molecule. This conjugation can be exploited in the design of novel chromophores and electronically active materials. The ability to functionalize the alkene provides a powerful tool for modifying the physical and chemical properties of aromatic compounds, making alkene-substituted aromatics valuable intermediates in organic synthesis. researchgate.net

Research Trajectories for 4-(Hept-1-en-1-yl)phenol in Modern Synthesis and Catalysis

This compound, with its specific structure of a heptenyl group attached to a phenol (B47542) ring, represents a promising scaffold for various applications in modern chemical research. The presence of the phenolic hydroxyl group, the aromatic ring, and the terminal double bond offers multiple sites for chemical modification and participation in catalytic processes.

One major research direction involves its use as a building block in the synthesis of more complex molecules. The phenolic hydroxyl can be readily converted into an ether or ester, while the alkene can undergo a plethora of transformations. For example, it can participate in metathesis reactions, which are powerful carbon-carbon bond-forming reactions catalyzed by transition metals. chemrxiv.org This could allow for the construction of intricate molecular architectures from this relatively simple starting material.

In the field of catalysis, the phenolic oxygen can act as a ligand for metal centers, and the pendant alkene can either be an inert spectator or an active participant in the catalytic cycle. The ability to tune the electronic properties of the aromatic ring through substitution, combined with the reactivity of the alkene, makes this compound and its derivatives attractive candidates for the development of novel ligands for enantioselective catalysis. acs.org For instance, the synthesis of chiral ligands derived from this scaffold could enable highly selective transformations.

Furthermore, the long alkyl chain of the heptenyl group can impart specific solubility properties, which can be advantageous in certain reaction media or for the creation of self-assembling systems. Research into the synthesis of dendrimers and other macromolecular structures using functionalized phenols like 4-(triallyl-silyl)phenol highlights the potential for creating complex materials from such building blocks. uu.nl The exploration of its utility in areas such as polymer chemistry and materials science is another active area of investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70139-37-6 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-hept-1-enylphenol |

InChI |

InChI=1S/C13H18O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h6-11,14H,2-5H2,1H3 |

InChI Key |

DRAVTYHHOIJUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hept 1 En 1 Yl Phenol and Analogous Alkenylphenols

Catalytic Approaches to Carbon-Carbon Bond Formation with Unsaturated Chains

The construction of the carbon-carbon bond between the phenolic ring and the unsaturated side chain is a critical step in the synthesis of 4-(hept-1-en-1-yl)phenol. Modern organic synthesis heavily relies on catalytic methods to achieve this transformation efficiently and selectively.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.gr Several named reactions are particularly relevant to the synthesis of alkenylphenols.

The Suzuki reaction , first published by Akira Suzuki in 1979, couples an organoboron compound with an organohalide using a palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a boronic acid or ester derivative of heptene (B3026448) with a protected 4-halophenol. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

The Heck reaction is another palladium-catalyzed process that couples an aryl or vinyl halide with an alkene. iitk.ac.inwikipedia.org This method could be employed by reacting a protected 4-halophenol with hept-1-ene. The Heck reaction is particularly useful for generating substituted alkenes and has been applied in the synthesis of complex molecules like vitamin E. iitk.ac.innih.govorganic-chemistry.org

Other notable cross-coupling reactions include the Negishi coupling (using an organozinc reagent) and the Stille coupling (using an organotin reagent), both of which are catalyzed by palladium or nickel complexes and offer alternative routes to the desired alkenylphenol structure.

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Key Features |

| Suzuki Coupling | Palladium complex | Organoboron compound (e.g., boronic acid) | Organohalide (e.g., aryl halide) | Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Palladium complex | Alkene | Aryl or vinyl halide | Forms substituted alkenes, versatile. iitk.ac.inwikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Palladium or Nickel complex | Organozinc compound | Organohalide | High reactivity and selectivity. |

| Stille Coupling | Palladium complex | Organotin compound | Organohalide | Tolerates a wide variety of functional groups. |

Olefin Metathesis and Its Application to Alkenylphenol Synthesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, or tungsten. wikipedia.orgnobelprize.org This reaction has gained prominence in organic synthesis, recognized by the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. wikipedia.orgwikipedia.org

For the synthesis of alkenylphenols, cross-metathesis is a particularly relevant application. sigmaaldrich.com This involves the reaction of two different alkenes. For instance, a protected 4-vinylphenol (B1222589) could be reacted with a terminal alkene like hex-1-ene in the presence of a Grubbs catalyst to form the desired heptenyl side chain. wikipedia.orgnih.govutc.edu The efficiency of these catalysts allows for reactions to occur under mild conditions with high functional group tolerance. wikipedia.org

Strategies for Regio- and Stereoselective Alkene Introduction

Achieving the correct regiochemistry (placement of the double bond) and stereochemistry (E/Z isomerism) of the alkenyl side chain is crucial. For this compound, the double bond is at the C1 position of the heptyl chain.

Several synthetic strategies can control these aspects. For instance, palladium-catalyzed hydroesterification of alkenylphenols can lead to lactones with high regioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions in cross-coupling reactions like the Heck reaction can also influence the stereoselectivity, often favoring the formation of the trans (E) isomer. organic-chemistry.org Nickel-catalyzed reactions have also been shown to provide high regioselectivity and stereoselectivity in the synthesis of C-aryl glycosides, a principle that can be extended to other systems. rsc.org

Functional Group Interconversions Leading to this compound Precursors

Often, the final alkenylphenol is not synthesized directly but is instead derived from a precursor molecule through functional group interconversions.

Reduction of Alkynes to Alkenes in Phenolic Systems

A common strategy for introducing a stereochemically defined double bond is through the partial reduction of an alkyne. numberanalytics.comopenochem.org The corresponding alkyne precursor, 4-(hept-1-yn-1-yl)phenol, can be synthesized and then reduced.

The choice of reducing agent determines the stereochemistry of the resulting alkene:

Lindlar's catalyst , a poisoned palladium catalyst, is used for the syn-hydrogenation of alkynes to produce cis (Z)-alkenes. pressbooks.pubwikipedia.orgiitk.ac.inlibretexts.orgmasterorganicchemistry.com This catalyst is deactivated to prevent over-reduction to the corresponding alkane. wikipedia.orglibretexts.org The reaction involves the addition of hydrogen to the same side of the alkyne. pearson.com

Dissolving metal reduction , typically using sodium or lithium in liquid ammonia (B1221849), results in the anti-addition of hydrogen to form trans (E)-alkenes. openochem.orgpressbooks.pub

In the context of phenolic systems, other reducing systems like Cp2TiCl/H2O in the presence of palladium or rhodium have also been shown to reduce alkynes to alkenes. mdpi.com

| Reagent | Product Stereochemistry |

| H₂, Lindlar's Catalyst | cis (Z)-Alkene pressbooks.pubwikipedia.orgmasterorganicchemistry.com |

| Na, NH₃ (l) | trans (E)-Alkene openochem.orgpressbooks.pub |

Derivatization of Phenolic Hydroxyl Groups for Unsaturated Side Chain Attachment

The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions used to construct the side chain. Therefore, it is often necessary to protect this group before carrying out subsequent transformations. The protected phenol (B47542) can then be deprotected in the final step to yield the desired product.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. For example, silyl ethers are often used due to their ease of introduction and removal under mild conditions.

The derivatization of the phenolic hydroxyl group can also be a key step in attaching the unsaturated side chain. For example, a phenol can be alkylated to form a phenyl ether, which can then undergo further reactions. google.com In some cases, derivatization is used to activate the molecule for a specific reaction, such as in the case of converting the hydroxyl group to a triflate for use in Suzuki coupling reactions. wikipedia.org

Novel Synthetic Pathways for Phenols with Unsaturated Aliphatic Substituents

Recent advancements in synthetic chemistry have provided a host of innovative methods for the introduction of unsaturated side chains onto phenolic rings. These strategies often leverage transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance, overcoming many limitations of classical approaches. Key among these are methods involving catalytic C-H bond functionalization and directed ortho-olefination.

One prominent novel strategy is the Rhodium(III)-catalyzed C–H olefination of phenols. acs.org This method allows for the direct formation of ortho-alkenyl phenols from N-phenoxyacetamides and various alkenes. acs.org A key feature of this reaction is the use of an oxidizing directing group that is traceless in the final product, meaning it guides the reaction to the desired position and is subsequently removed in the same step. acs.org This process is advantageous as it does not require an external oxidant and can proceed under mild conditions, tolerating air and moisture. acs.org The reaction provides a straightforward route to ortho-alkenyl phenols, which are valuable precursors for more complex molecules. acs.org

Another approach involves the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes, catalyzed by Rhodium(III). This reaction proceeds with high yields and regioselectivity, using either copper(II) acetate (B1210297) (Cu(OAc)2) or air as the stoichiometric oxidant to produce complex spirocyclic enones. bohrium.com While this method modifies the initial alkenylphenol, it showcases a novel pathway for creating intricate molecular architectures from simpler alkenylphenol precursors. bohrium.com For this transformation to be successful, the 2-alkenylphenols typically require a substituent at the 1-position of the alkenyl group to favor the formation of the desired spirocyclic products over other potential structures like benzoxepines. bohrium.com

The development of new catalytic systems has been crucial. For instance, gold-catalyzed reactions have been developed for the site-selective para-C–H bond functionalization of phenols using α-aryl-α-diazoesters as coupling partners. rsc.org Similarly, copper-catalyzed reactions between naphthols and α-aryl-α-diazoesters proceed under very mild conditions. rsc.org These methods highlight the power of transition metals in activating specific C-H bonds for precise alkylation and alkenylation. rsc.org

Visible-light-induced photoredox catalysis represents another frontier in the synthesis of phenol derivatives. rsc.org Researchers have developed a tandem radical addition/cyclization of 2-alkenylphenols with carbon tetrabromide (CBr4) to synthesize 4-arylcoumarins. rsc.org This protocol is noted for its mild, redox-neutral conditions and operational simplicity, demonstrating the potential of light-driven reactions in constructing complex heterocyclic systems from alkenylphenol starting materials. rsc.org

Microbial synthesis offers a completely different and sustainable approach. A novel synthetic pathway has been engineered in microorganisms like Corynebacterium glutamicum to produce polyphenols from benzoic acids. nih.gov This strategy reverses a β-oxidative degradation pathway and, crucially, operates independently of the native aromatic amino acid metabolism, bypassing the limitations often posed by ammonia lyase enzymes. nih.gov While demonstrated for compounds like resveratrol, this bio-synthetic approach holds promise for producing a variety of functionalized phenols with unsaturated side chains. nih.gov

The table below summarizes key aspects of these novel synthetic methodologies.

| Methodology | Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |

| Rh(III)-Catalyzed C-H Olefination | [CpRh(OAc)2] | N-phenoxyacetamide, Alkene | ortho-Alkenyl Phenol | Traceless directing group; mild conditions; no external oxidant needed. | acs.org |

| Rh(III)-Catalyzed Oxidative Annulation | [{CpRhCl2}2], Cu(OAc)2 | 2-Alkenylphenol, Alkyne | Spirocyclic Enone | Dearomatizing; forms complex polycyclic systems. | bohrium.com |

| Visible-Light Photoredox Catalysis | Photoredox Catalyst, CBr4 | 2-Alkenylphenol | 4-Arylcoumarin | Mild, redox-neutral conditions; radical-based mechanism. | rsc.org |

| Microbial Synthesis | Engineered C. glutamicum | Benzoic Acids | Polyphenols (e.g., Resveratrol) | Bypasses ammonia lyase limitations; reverse β-oxidation pathway. | nih.gov |

| Gold-Catalyzed C-H Functionalization | Gold Catalyst | Phenol, α-Aryl-α-diazoester | para-Alkylated Phenol | High site-selectivity for the para position. | rsc.org |

These innovative pathways represent a significant leap forward, enabling the synthesis of complex phenols with unsaturated aliphatic substituents through more direct, selective, and often more sustainable routes than previously possible.

Chemical Reactivity and Mechanistic Investigations of 4 Hept 1 En 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 4-(Hept-1-en-1-yl)phenol, participating in reactions that are characteristic of phenols, such as radical formation, O-alkylation, and esterification.

Phenoxyl Radical Formation and Stability

The phenolic hydroxyl group can undergo oxidation to form a phenoxyl radical. This process is often initiated by one-electron oxidants or through photochemical methods. For instance, the photo-oxidation of phenol (B47542) in the presence of iron(III) has been shown to generate phenoxyl radicals. rsc.org The mechanism involves the photo-oxidation of phenol by chlorine-derived radicals when chloride anions are present. rsc.org

The stability of the resulting phenoxyl radical is a key factor in its subsequent reactions. The presence of the heptenyl substituent at the para position can influence the electron density distribution within the aromatic ring, thereby affecting the stability of the radical. The formation of phenoxyl radicals is a critical step in many antioxidant mechanisms and can also be involved in oxidative damage to biomolecules if not properly controlled. nih.gov Studies on similar phenolic compounds have shown that phenoxyl radicals can be reduced back to the parent phenol by thiols, a process that can also lead to the generation of other reactive oxygen species. nih.gov

O-Alkylation and Esterification Reactions

The nucleophilic character of the phenolic hydroxyl group allows for O-alkylation and esterification reactions.

O-Alkylation: This reaction involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl group. A common method for achieving this is the Williamson ether synthesis, where the phenol is first treated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The acidity of the phenolic proton makes this deprotonation step relatively facile. For example, the reaction of a phenol with an alkyl halide in the presence of a base like sodium hydride (NaH) can yield the corresponding ether. acs.org

Esterification: Phenolic esters can be synthesized through the reaction of the phenol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Direct esterification with a carboxylic acid often requires an acid catalyst and removal of water to drive the equilibrium towards the product. A more efficient method involves the use of more reactive acylating agents. For instance, the reaction of a phenol with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) readily produces the corresponding ester. Chemoselective esterification of phenolic hydroxyl groups in the presence of other hydroxyl groups can be challenging and may require specific catalysts or protecting group strategies. researchgate.net

Transformations of the Terminal Alkene Moiety

The terminal double bond in the heptenyl side chain of this compound is susceptible to a variety of addition and transformation reactions, providing a versatile handle for further molecular modifications.

Hydrogenation and Selective Reduction Strategies

The double bond of the alkene can be reduced to a single bond through hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. liverpool.ac.uk The complete hydrogenation of this compound would yield 4-heptylphenol. scbt.com

Selective reduction strategies can be employed to reduce the double bond without affecting the aromatic ring. Catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas, offers a milder alternative for such transformations. liverpool.ac.uk

| Reaction | Reagents and Conditions | Product |

| Full Hydrogenation | H₂, Pd/C, Ethanol | 4-Heptylphenol |

| Transfer Hydrogenation | Formic acid, Rh catalyst | 4-Heptylphenol |

Electrophilic and Nucleophilic Addition Reactions to the Alkene

The electron-rich double bond of the alkene moiety is reactive towards electrophiles. Common electrophilic addition reactions include the addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst). These reactions typically proceed through a carbocation intermediate, with the regioselectivity following Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

While less common for simple alkenes, nucleophilic addition to the double bond can be achieved under specific conditions, often involving activation of the alkene by a transition metal catalyst.

Cyclization and Rearrangement Reactions Involving the Unsaturated Chain

The presence of both the phenolic hydroxyl group and the terminal alkene allows for intramolecular cyclization reactions. These reactions can be promoted by various catalysts and reagents, leading to the formation of heterocyclic compounds such as chromans and other benzofused ethers. nih.govipb.pt

For instance, intramolecular sulfenofunctionalization of alkenes with phenols, catalyzed by a Lewis base, can lead to the formation of benzopyrans. acs.orgnih.gov This type of reaction involves the activation of a sulfenylating agent which then reacts with the alkene to form a thiiranium ion intermediate. This intermediate is then trapped by the intramolecular phenolic hydroxyl group to yield the cyclized product. acs.orgnih.gov The success and selectivity of these cyclization reactions can be influenced by factors such as the length of the tether connecting the phenol and the alkene, as well as the substitution pattern on the alkene. acs.orgnih.gov

Oxidative Pathways and Radical Chemistry

The dual reactivity of this compound, stemming from its phenolic hydroxyl group and its unsaturated aliphatic side chain, makes it an interesting subject for studies in oxidative and radical chemistry. The interplay between these two functional groups governs its behavior as both a substrate for autoxidation and a participant in radical scavenging processes.

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. chemeurope.com For organic compounds, this process typically proceeds through a free-radical chain reaction mechanism, which is divided into three distinct stages: initiation, propagation, and termination. chemeurope.comwikipedia.org Unsaturated compounds, particularly those with allylic C-H bonds, are highly susceptible to autoxidation. chemeurope.comwikipedia.org

In the context of this compound, the heptenyl chain contains allylic hydrogens that are vulnerable to abstraction. The autoxidation process is initiated by the formation of a free radical, which can be triggered by factors like light or heat. This initiator abstracts a hydrogen atom from the allylic position of the heptenyl chain, creating a carbon-centered radical.

Initiation: In• + R-H → In-H + R• (where R-H is this compound and In• is an initiator radical)

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide (ROOH). chemeurope.comwikipedia.org R• + O₂ → ROO• ROO• + R-H → ROOH + R•

Termination: The chain reaction concludes when radicals combine to form stable, non-radical products. R• + R• → R-R ROO• + ROO• → Non-radical products + O₂

Theoretical studies have confirmed that the allylic hydrogens in unsaturated systems are the most easily abstracted. uc.edu The stability of the molecule against oxidation is influenced by the number of double bonds present. uc.eduresearchgate.net While the phenolic group can act as an antioxidant to inhibit this process, the unsaturated chain provides a pathway for oxidative degradation. wikipedia.org

Phenolic compounds are well-established antioxidants, primarily due to their ability to act as radical scavengers. nih.govnih.gov The primary mechanism for this activity is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.govresearchgate.net

For this compound, the process can be depicted as: Ar-OH + R'• → Ar-O• + R'-H (where R'• is a free radical)

Interestingly, quinone methides, which can be formed from the oxidation of para-alkenyl phenols, have been identified as potent radical-trapping antioxidants themselves. researchgate.net This occurs despite their lack of a labile hydrogen atom for transfer, suggesting an alternative scavenging mechanism. researchgate.net

The unique structure of this compound allows it to participate in various catalytic reactions, including those that proceed via radical intermediates or lead to chiral products.

Vanadium-catalyzed oxidative homocoupling of para-alkenyl phenols is a notable example of a catalytic radical reaction. nih.gov This process mimics biosynthetic pathways to form lignan-like structures. The reaction proceeds through the formation of a quinone methide intermediate, which can then undergo selective C-C or C-O coupling. nih.gov

Palladium catalysis has been instrumental in developing enantioselective functionalizations of alkenylphenols. snnu.edu.cnsioc-journal.cn For instance, the palladium-catalyzed hydroesterification of alkenylphenols using a CO source can produce lactones. acs.org By employing a chiral ligand in the catalytic system, this transformation can be rendered enantioselective, yielding optically active lactone products. acs.orgresearchgate.net Similarly, rhodium and palladium catalysts have been used for the annulation of alkenylphenols with partners like alkynes and allenes, leading to complex heterocyclic structures such as spirocyclic enones and benzoxepines. nih.govbohrium.comacs.org While many examples involve ortho-alkenylphenols, the principles of catalytic C-H activation and enantioselective control are broadly applicable. nih.govbohrium.comacs.org

| Catalyst System | Reactants | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Vanadium Catalyst | para-Alkenyl Phenols | Oxidative Homocoupling | Lignan (B3055560) Analogs / Aryl-ether Dimers | Biomimetic radical coupling via quinone methide. | nih.gov |

| Pd(OAc)₂ / Chiral Ligand | Alkenylphenols, Phenyl Formate | Enantioselective Hydroesterification | Optically Active Lactones | High regioselectivity and potential for asymmetry. | acs.orgresearchgate.net |

| [{Cp*RhCl₂}₂] / Cu(OAc)₂ | 2-Alkenylphenols, Alkynes | Dearomatizing Oxidative Annulation | Spirocyclic Enones | C-H activation and spiroannulation. | bohrium.com |

| Pd(II) / Cu(II) | 2-Alkenylphenols, Allenes | (5 + 2) Cycloaddition | Benzoxepines | High regio- and diastereoselectivity. | nih.govacs.org |

Role in Radical Scavenging Processes (Chemical Perspectives)

Chemo- and Regioselective Functionalization of this compound

The presence of multiple reactive sites in this compound—the phenolic hydroxyl, the carbon-carbon double bond, and the aromatic ring—presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is key to harnessing its synthetic potential.

Researchers have developed various catalytic systems to control the outcome of reactions involving alkenylphenols. For example, in the vanadium-catalyzed oxidative homocoupling of para-alkenyl phenols, the selectivity between β-β (C-C) and β-O (C-O) coupling can be controlled by adjusting the reaction conditions, leading to either tetrahydrofuran (B95107) derivatives or aryl-ether products. nih.gov

Palladium-catalyzed reactions have proven particularly versatile for the selective functionalization of the alkenyl group. The regioselective hydroesterification of alkenylphenols to form five-membered lactones is a prime example, where the catalyst directs the addition across the double bond with high precision. acs.org Furthermore, palladium-catalyzed annulation reactions of ortho-alkenylphenols with allenes yield benzoxepine (B8326511) products with excellent regio- and diastereoselectivity, demonstrating precise control over the formation of new rings and stereocenters. nih.govacs.org Rhodium catalysts, in contrast, can direct the reaction toward different products like chromenes. acs.org

The selective functionalization is not limited to the alkenyl chain. Strategies for the selective O-allylation versus C-allylation of the phenol ring are also critical, as phenols are ambident nucleophiles. acs.org The choice of catalyst, solvent, and base can influence whether the reaction occurs at the oxygen atom or at the ortho-carbon position. acs.org

| Reaction Type | Catalyst/Reagents | Functionalized Site | Product Description | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Oxidative Homocoupling | Vanadium Catalyst / O₂ | Double Bond / Phenol | Tetrahydrofuranyl or aryl-ether lignan analogs | Reaction conditions dictate C-C vs. C-O coupling pathway. | nih.gov |

| Hydroesterification | Pd(OAc)₂-PPh₃ / Phenyl Formate | Double Bond | Benzofuran-2(3H)-ones (Lactones) | High regioselectivity for linear vs. branched product. | acs.org |

| Oxidative Annulation | [{Cp*RhCl₂}₂] / Cu(OAc)₂ / Alkyne | Aromatic Ring / Double Bond | Spirocyclic enones | Catalyst directs dearomatizing spiroannulation. | bohrium.com |

| (5 + 2) Annulation | Pd(II) / Cu(II) / Allene | Double Bond C-H / Phenol | Benzoxepines | Metal geometry (square planar Pd) favors reductive elimination. | nih.govacs.org |

| Sulfenofunctionalization | Chiral Phosphoramide / Electrophilic Sulfide | Double Bond / Phenol | Chiral Benzopyrans/Benzoxepins | Catalyst controls enantioselective cyclization. | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Hept 1 En 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR are the cornerstones of structural elucidation for organic molecules like 4-(Hept-1-en-1-yl)phenol.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For the aromatic region of this compound, two doublets are expected, corresponding to the protons on the phenol (B47542) ring. The vinylic protons of the heptenyl group will appear as multiplets in the olefinic region of the spectrum. The aliphatic protons of the heptenyl chain will resonate in the upfield region, with their multiplicity and integration corresponding to their position in the chain.

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, distinct signals are expected for the carbon atoms of the phenol ring, with the carbon atom attached to the hydroxyl group being the most deshielded. The two vinylic carbons will have characteristic chemical shifts in the olefinic region. The remaining signals will correspond to the aliphatic carbons of the heptyl chain. The symmetry of the phenol ring results in four distinct signals for the six aromatic carbons. docbrown.infochemicalbook.com

A search of existing literature and spectral databases can often provide reference spectra for similar compounds, aiding in the assignment of observed chemical shifts. For instance, the ¹³C NMR spectrum of phenol itself shows four distinct peaks, which can be used as a reference for the aromatic region of this compound. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and may not reflect exact experimental data.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 8.0 | singlet (broad) |

| Aromatic CH | 6.7 - 7.3 | doublet |

| Aromatic CH | 6.7 - 7.3 | doublet |

| Vinylic CH | 5.5 - 6.5 | multiplet |

| Vinylic CH | 5.5 - 6.5 | multiplet |

| Allylic CH₂ | 2.0 - 2.5 | multiplet |

| Aliphatic CH₂ | 1.2 - 1.6 | multiplet |

| Terminal CH₃ | 0.8 - 1.0 | triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may not reflect exact experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (aromatic) | 150 - 160 |

| C-alkenyl (aromatic) | 125 - 135 |

| CH (aromatic) | 115 - 130 |

| Vinylic CH | 120 - 140 |

| Aliphatic CH₂ | 20 - 40 |

| Terminal CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To gain deeper insights into the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the heptenyl chain and between ortho-coupled protons on the phenol ring. This helps to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will show a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity between the heptenyl chain and the phenol ring. For instance, correlations would be expected between the vinylic protons and the aromatic carbons, and between the aromatic protons and the carbons of the alkenyl group. d-nb.inforesearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is especially useful for determining the stereochemistry of the double bond (E/Z isomerism). For example, a NOESY experiment on (E)-2-(2-Nitrohept-1-en-1-yl)phenol could confirm the trans arrangement of the vinylic protons. thieme-connect.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. acs.org This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₁₃H₁₈O), the exact mass can be calculated and compared to the experimentally determined value from HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of volatile compounds like this compound. japsonline.comaesacademy.org The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will confirm the identity of the target compound. The retention time from the GC provides an additional identifying characteristic.

Fragmentation Pathway Analysis for Structural Insights

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity. For this compound, characteristic fragmentation patterns would be expected. A likely fragmentation would be the cleavage of the benzylic bond, leading to the formation of a stable tropylium-like ion or a phenol-containing fragment. Another common fragmentation pathway for phenols is the loss of a CO molecule from the molecular ion. Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic functional groups present in a molecule. In this compound, the IR spectrum is dominated by absorptions arising from the phenolic hydroxyl group, the aromatic ring, and the alkenyl chain.

The most prominent feature in the IR spectrum of a phenol is the O-H stretching vibration. libretexts.org For this compound, this appears as a strong and broad absorption band in the region of 3500-3300 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups. The C-O stretching vibration of the phenol group gives rise to a strong band typically observed around 1200 cm⁻¹.

The aromatic nature of the compound is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring result in a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a para-substituted phenol like this compound, a strong band in the 850-800 cm⁻¹ range is expected.

The heptenyl substituent introduces additional vibrational modes. The C=C stretching vibration of the alkene group is expected to appear in the 1680-1640 cm⁻¹ region. The =C-H stretching vibration of the vinyl group will be found just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the heptyl chain will produce strong absorptions in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3500 - 3300 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Alkenyl =C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Alkene C=C | Stretching | 1680 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Phenolic C-O | Stretching | ~1200 |

| Aromatic C-H | Out-of-plane Bending | 850 - 800 (para-substitution) |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=C stretching vibrations of both the aromatic ring and the alkenyl chain are expected to produce strong Raman signals due to the high polarizability of the π-electron systems. The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, is typically a very strong and sharp band in the Raman spectrum.

The aliphatic C-H stretching and bending vibrations will also be present in the Raman spectrum. The phenolic O-H stretch, which is very prominent in the IR spectrum, is generally a weak and broad band in the Raman spectrum of hydrogen-bonded phenols.

| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Aromatic C=C | Stretching (Ring Breathing) | Strong, sharp bands |

| Alkene C=C | Stretching | Strong |

| Aliphatic C-H | Stretching | Moderate to strong |

| Phenolic O-H | Stretching | Weak and broad |

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the key chromophores are the phenol group and the conjugated system formed by the benzene ring and the adjacent double bond.

Phenols typically exhibit two main absorption bands in the UV region. researchgate.net These are often referred to as the B-band (benzenoid) and the C-band. researchgate.net The B-band, appearing at shorter wavelengths, is generally more intense than the C-band, which appears at longer wavelengths. researchgate.net

The presence of the heptenyl group in conjugation with the phenol ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted phenol. fiveable.me This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption maxima for para-substituted phenols are typically in the range of 270-290 nm. vulcanchem.com

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic ring and the conjugated system. The presence of the hydroxyl group, an auxochrome with lone pairs of electrons, further influences the position and intensity of these bands. In its deprotonated form (phenolate), the electron-donating ability of the oxygen is enhanced, leading to a more significant bathochromic shift. wiley.com

| Compound Feature | Electronic Transition | Expected λmax Range (nm) |

| Phenolic Chromophore | π → π* (B-band) | Shorter wavelength UV region |

| Phenolic Chromophore | π → π* (C-band) | 270 - 290 |

| Conjugated System | π → π* | Bathochromic shift compared to phenol |

Computational and Theoretical Investigations of 4 Hept 1 En 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(hept-1-en-1-yl)phenol at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the structural and electronic properties of organic molecules like this compound. nih.govmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient way to achieve accurate results. mdpi.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, can be used to determine the optimized molecular structure of this compound. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. For similar phenolic compounds, DFT has been shown to reproduce experimental structural data with good agreement. nih.govtandfonline.com

Beyond molecular geometry, DFT is instrumental in elucidating electronic properties. Key parameters that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the phenolic oxygen and the π-system of the aromatic ring and the double bond are expected to be electron-rich sites, indicating they are prone to electrophilic attack. nih.gov

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom, providing further insight into the molecule's reactivity and intermolecular interactions. ijsrst.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the heptenyl side chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.

A key tool in this analysis is the Potential Energy Surface (PES) . longdom.org A PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. longdom.orglibretexts.orgarxiv.org By mapping the PES, researchers can identify:

Energy Minima: These correspond to the stable conformers of the molecule.

Saddle Points: These represent the transition states between different conformers, and the energy at these points corresponds to the rotational barriers. libretexts.org

For this compound, the PES would be explored by systematically rotating the bonds in the heptenyl chain and the bond connecting it to the phenol (B47542) ring. The energy at each point is calculated using quantum chemical methods. This mapping helps to understand the molecule's flexibility and the likelihood of it adopting certain shapes. researchgate.net The complexity of the PES increases with the number of rotatable bonds. longdom.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, chemists can gain a detailed understanding of how reactants are converted into products.

This involves:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. libretexts.org Computational methods can be used to find the geometry and energy of the transition state.

Calculating Activation Energies: The difference in energy between the reactants and the transition state is the activation energy, a key factor determining the reaction rate.

Analyzing Reaction Pathways: Computational studies can map out the entire energy profile of a reaction, including any intermediates that may be formed. This helps to elucidate the step-by-step mechanism of the reaction. researchgate.net

For example, theoretical studies could be applied to understand the electrophilic substitution reactions on the phenol ring or addition reactions at the double bond of the heptenyl chain. researchgate.net Such studies provide insights that are often difficult to obtain through experimental means alone.

Structure-Reactivity and Structure-Property Relationships for Alkenylphenols

Understanding the relationship between the structure of alkenylphenols and their reactivity or properties is a central theme in computational chemistry. nih.govrsc.org For a series of related compounds, including this compound and its analogs, computational methods can establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). talete.mi.it

These relationships are often developed by:

Calculating a set of molecular descriptors for each compound in the series. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. nih.govnih.gov

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with an observed activity or property (e.g., antioxidant capacity, reaction rate). mdpi.comnih.gov

For alkenylphenols, these studies can reveal how variations in the length and branching of the alkyl chain, or the position and nature of substituents on the phenol ring, affect their chemical reactivity and biological activity. nih.govresearchgate.net For instance, the electronic effects of substituents on the phenol ring can be quantified using Hammett parameters, which can then be correlated with reactivity. nih.gov

In Silico Modeling of Molecular Interactions and Reactivity Descriptors

In silico modeling encompasses a range of computational techniques used to simulate the interactions of this compound with other molecules, such as biological macromolecules or solvent molecules.

Molecular Docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein or enzyme. dergipark.org.tr This is particularly relevant for understanding the potential biological activity of this compound. The process involves:

Obtaining the three-dimensional structures of both this compound and the target receptor.

Using a docking program to explore the possible binding poses of the ligand within the receptor's binding site.

Employing a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating stronger binding. dergipark.org.tr

Docking studies can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. acs.org

Reactivity Descriptors derived from conceptual DFT provide a framework for understanding and predicting chemical reactivity. nih.gov These global and local descriptors include:

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the reactivity of this compound and can be used to compare its reactivity with other molecules. nih.gov

Advanced Applications and Materials Science Perspectives of Alkenylphenols

Design and Synthesis of Advanced Polymeric Materials Utilizing Alkenylphenol Monomers

The dual functionality of alkenylphenols like 4-(Hept-1-en-1-yl)phenol makes them attractive monomers for creating sophisticated polymeric materials. The phenol (B47542) group can be used for subsequent chemical modifications or can impart specific properties such as antioxidant capabilities, while the unsaturated side chain provides a handle for polymerization.

The synthesis of polymers from phenolic monomers with unsaturated side chains requires strategies that can accommodate the reactive nature of both the alkene and the phenol. Several polymerization techniques can be employed, each with its own advantages and challenges.

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. However, the phenolic hydroxyl group can act as a radical scavenger, potentially inhibiting or terminating the polymerization. This issue can often be circumvented by protecting the hydroxyl group (e.g., as an ether or ester) before polymerization and then deprotecting it post-polymerization to yield the functional polyphenol.

Coordination Polymerization: Catalysts, particularly Ziegler-Natta and metallocene-based systems, are highly effective for olefin polymerization. researchgate.net The primary challenge is the poisoning of these oxophilic catalysts by the acidic phenolic proton. researchgate.net A common strategy involves pre-complexing the phenol with an aluminum-based Lewis acid to form a less reactive aryloxide, allowing the polymerization to proceed. researchgate.net The phenol functionality is then restored by an acid wash after polymerization.

Ring-Opening Metathesis Polymerization (ROMP): For cyclic alkenylphenols, ROMP is a powerful technique that is tolerant of many functional groups. researchgate.net While this compound is acyclic, it could be incorporated into cyclic structures or used in Acyclic Diene Metathesis (ADMET) polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures. Specialized RAFT agents containing functionalities like norbornene can be used to create terminal polymer chains that can undergo further reactions. mdpi.com

Table 1: Polymerization Strategies for Alkenylphenols

| Polymerization Method | Description | Key Considerations for Alkenylphenols | Relevant Research Context |

|---|---|---|---|

| Coordination Polymerization | Uses transition metal catalysts (e.g., Ziegler-Natta, metallocene) to polymerize olefins. | The acidic phenolic proton can deactivate the catalyst. Protection of the hydroxyl group or pre-complexation is often necessary. researchgate.net | Copolymerization of ethylene (B1197577) with olefinic comonomers bearing hindered phenol functionalities. researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins initiated by a metal carbene complex. Known for high functional group tolerance. | Applicable to cyclic alkenylphenols or monomers that can be incorporated into cyclic systems. | Polymerization of chalcone-based monomers via ROMP after Diels-Alder reaction. researchgate.net |

| Free Radical Polymerization | Initiated by free radicals, suitable for many vinyl monomers. | Phenolic -OH can act as an inhibitor. Protection/deprotection strategies are typically required. | General strategy for monomers with sensitive functional groups. researchgate.net |

| RAFT Polymerization | A controlled radical polymerization allowing for complex architectures. | Enables synthesis of functional block copolymers and end-functionalized polymers. | Synthesis of norbornenyl-terminated polymers for subsequent click reactions. mdpi.com |

Once a polymer backbone is created, the pendant alkene groups derived from monomers like this compound offer sites for extensive post-polymerization modification. This allows for the tailoring of material properties for specific applications.

Key reactions for functionalizing these alkene sites include:

Hydrosilylation: The addition of a silicon-hydride bond across the double bond, useful for creating silicone-grafted copolymers.

Thiol-ene "Click" Chemistry: A highly efficient and orthogonal reaction where a thiol is added across the double bond, often initiated by UV light or a radical initiator. This is useful for attaching a wide variety of molecules.

Epoxidation: Conversion of the double bond to an epoxide, which can be subsequently opened by various nucleophiles to introduce diverse functionalities.

Hydroboration-Oxidation: This two-step process converts the alkene into an alcohol, providing another site for further chemical modification.

These post-polymerization modifications can transform a base polymer into a material with tailored hydrophilicity, cross-linking capabilities, or sites for conjugating bioactive molecules.

Polymerization Strategies for Phenols with Unsaturated Side Chains

Catalytic Roles of Alkenylphenol Derivatives in Organic Transformations

The molecular structure of this compound and its derivatives suggests potential roles in catalysis. The phenol group can be transformed into ligands for metal-catalyzed reactions, or the entire molecule can act as an organocatalyst.

Derivatives of phenols are widely used as ligands in transition metal catalysis. For example, palladium complexes with terpene N-donor ligands derived from isobornylphenols have been tested as catalysts in Suzuki cross-coupling reactions. researchgate.net Similarly, the phenolic oxygen of a this compound derivative could coordinate to a metal center, with the alkyl-alkene chain influencing the steric and electronic environment of the catalyst, potentially modulating its activity and selectivity.

In the realm of organocatalysis, phenolic compounds can participate in hydrogen bonding, influencing the stereochemical outcome of reactions. Furthermore, functionalization of the phenol can lead to new catalytic activities. For instance, sulfamoylated phenol derivatives have been developed as potent enzyme inhibitors, demonstrating that modification of the phenolic core can lead to significant biological and catalytic activity. mostwiedzy.pl The presence of the heptenyl chain could serve to tune the solubility and steric bulk of such a catalyst, making it more effective in specific solvent systems or for particular substrates. Research on the catalytic, enantioselective intramolecular sulfenofunctionalization of alkenes has shown that the nucleophilicity of the phenolic hydroxyl group is a key factor, which can be tuned by substituents on the aromatic ring. acs.org

Environmental Fate and Abiotic Degradation Studies of Unsaturated Phenolic Compounds

The release of any synthetic chemical into the environment necessitates an understanding of its persistence, mobility, and degradation pathways. For an unsaturated phenolic compound like this compound, its environmental fate is governed by processes that can transform both the aromatic ring and the unsaturated side chain. Such compounds are generally flagged for environmental concern due to the toxicity associated with many phenolic structures. nih.gov

Photochemical degradation, or photolysis, is a key abiotic process for chemicals present in sunlit surface waters or in the atmosphere. The rate and mechanism of photolysis depend on the compound's ability to absorb UV light and its quantum yield of reaction.

Phenolic compounds and molecules with carbon-carbon double bonds possess chromophores that absorb solar radiation. researchgate.net This absorption can lead to several degradation pathways:

Direct Photolysis: The molecule absorbs a photon and undergoes transformation, such as photoisomerization of the C=C double bond (E/Z isomerization) or photodissociation of bonds. researchgate.net

Indirect Photolysis: The degradation is driven by reactive species generated by sunlight in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals. Hydroxyl radicals are highly reactive and can attack both the aromatic ring (leading to hydroxylation and eventual ring-opening) and the double bond. researchgate.net

Studies on related compounds, such as isoprene-derived nitrooxy enals, show that photolysis can be a dominant daytime sink, with atmospheric lifetimes of less than an hour. copernicus.org For phenolic compounds, photodegradation often involves the formation of radical intermediates that can react with oxygen to form peroxides and other oxidized products. researchgate.net

Table 2: Potential Abiotic Degradation Processes for Unsaturated Phenols

| Degradation Process | Description | Relevance to this compound |

|---|---|---|

| Direct Photolysis | Degradation initiated by direct absorption of UV light by the molecule. | The phenol ring and the C=C double bond are chromophores that can absorb sunlight, potentially leading to isomerization or bond cleavage. researchgate.net |

| Indirect Photolysis (via •OH) | Oxidation by hydroxyl radicals generated from dissolved organic matter, nitrate, or nitrite (B80452) in sunlit waters. | •OH radicals are highly reactive and non-selective, attacking both the aromatic ring and the alkene side chain, likely leading to rapid degradation. researchgate.net |

| Oxidation (via O₃) | Reaction with ozone, particularly relevant for the alkene functionality. | The C=C double bond is susceptible to ozonolysis, which would cleave the side chain, forming aldehydes or carboxylic acids. |

| Hydrolysis | Reaction with water. | The ether and C-C bonds in this compound are generally stable to hydrolysis under typical environmental pH conditions. This pathway is likely to be slow compared to photochemical and oxidative processes. |

In aquatic systems, in addition to photolysis, hydrolytic and oxidative processes contribute to the transformation of organic compounds.

Hydrolysis: This involves the reaction of a compound with water. For this compound, the core structure, consisting of C-C, C-H, C-O, and O-H bonds, is generally stable to hydrolysis under neutral pH conditions found in most natural waters. Therefore, hydrolysis is not expected to be a significant degradation pathway.

Oxidation: Besides photo-oxidation, dark oxidative processes can occur. Dissolved oxygen, in the presence of metal catalysts or microbial activity, can lead to oxidation. The alkene moiety is particularly susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond. The phenol group can be oxidized to form phenoxyl radicals, which can then couple to form larger, more complex structures or undergo further oxidation. The presence of other oxidants like ozone (O₃), which can be present in treated water or generated through atmospheric processes, would readily attack the double bond via ozonolysis.

Photochemical Degradation Pathways

Exploitation as Chemical Scaffolds in Advanced Synthesis

The molecular architecture of this compound, featuring a reactive phenolic hydroxyl group, an activatable aromatic ring, and a terminal alkenyl chain, establishes it as a highly versatile chemical scaffold. This bifunctional nature allows for its elaboration into a diverse array of more complex molecules through selective reactions at its distinct functional sites. Its utility lies in the ability to serve as a foundational structure upon which molecular complexity and specific functionalities can be systematically built, leading to novel compounds for materials science and medicinal chemistry. nih.gov

The strategic value of alkenylphenols is well-established in the synthesis of natural products and biologically active molecules. nih.govrsc.org For instance, oxidative coupling reactions of similar p-alkenylphenols are biomimetic pathways to forming neolignan natural products like licarin A. nih.govnih.gov This highlights the inherent potential of the this compound scaffold to participate in similar transformative reactions.

The synthetic utility can be systematically examined by considering the reactivity of its two primary functional regions: the phenolic moiety and the heptenyl side chain.

Transformations at the Phenolic Core

The phenol group is a gateway for introducing a wide variety of substituents and for linking the scaffold to other molecular entities. The electron-rich nature of the aromatic ring, activated by the hydroxyl group, also permits electrophilic substitution, primarily at the ortho positions.

| Reaction Type | Reagents & Conditions | Resulting Structure | Purpose/Application |

| O-Alkylation / Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Phenolic Ether | Introduction of new functional groups, modification of solubility, linkage to polymer chains. |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenyl Ester | Protection of the hydroxyl group, modulation of biological activity, prodrug strategies. |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration); Br₂ (Bromination) | Ring-Substituted Phenol | Direct functionalization of the aromatic core to influence electronic properties or provide handles for further reactions. |

| Oxidative Coupling | Metal catalysts (e.g., Cu, Fe, V), Oxidant (e.g., Air, O₂) | Biphenol or C-O linked dimers | Dimerization to create larger, complex structures, mimicking biosynthesis of lignans (B1203133) and neolignans. nih.govnih.gov |

Interactive Data Table: Potential Reactions at the Phenolic Core Select a reaction type to see typical reagents and outcomes.

Reaction: O-Alkylation / Etherification

Reagents: Alkyl halide, Base (K₂CO₃)

Outcome: Forms a phenolic ether, allowing for the attachment of diverse molecular fragments.

Transformations of the Alkenyl Side Chain

The heptenyl group's C=C double bond is a site for a multitude of classic and modern organic reactions. These transformations can introduce new functional groups, extend the carbon chain, or initiate cyclization events.

| Reaction Type | Reagents & Conditions | Resulting Structure | Purpose/Application |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 4-n-Heptylphenol | Saturation of the side chain to produce the corresponding alkylphenol. scbt.com |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Creation of a reactive three-membered ring for subsequent nucleophilic opening. |

| Dihydroxylation | OsO₄ (cat.), NMO or KMnO₄ (cold, dilute) | Diol | Introduction of two hydroxyl groups, creating stereocenters and increasing hydrophilicity. |

| Halogenation | Br₂, Cl₂ | Dihaloalkane | Addition of halogens across the double bond for further substitution reactions. |

Intramolecular and Annulation Reactions for Heterocycle Synthesis

The true power of this compound as a scaffold is realized in reactions that engage both the phenol and the alkene, leading to the formation of heterocyclic ring systems. Such cyclizations are fundamental in drug discovery and materials science. Research on related ortho-alkenylphenols has demonstrated a rich variety of metal-catalyzed annulation reactions to produce complex ring systems like benzofurans, chromenes, and benzoxepines. beilstein-journals.orgnih.govresearchgate.netacs.org

For instance, palladium-catalyzed intramolecular Wacker-type cyclization of alkenylphenols is a known method for constructing 2,3-dihydrobenzofuran (B1216630) structures. beilstein-journals.org Similarly, rhodium and palladium catalysts have been used in annulation reactions between ortho-alkenylphenols and partners like allenes or maleimides to create spirocyclic skeletons and benzoxepines. nih.govacs.orgresearchgate.net While these examples utilize ortho-alkenylphenols to facilitate cyclization, they establish a clear precedent for the reactivity of the alkenylphenol motif. Analogous strategies, potentially involving a preliminary functionalization ortho to the hydroxyl group on the this compound scaffold, could unlock pathways to similar heterocyclic cores.

Visible-light-induced photoredox catalysis also presents a modern, mild approach for the tandem radical addition and cyclization of alkenylphenols to access coumarin (B35378) structures. rsc.org The application of such methods could transform this compound into a variety of complex polycyclic compounds under environmentally benign conditions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-(Hept-1-en-1-yl)phenol, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example, phenols like this compound can be synthesized via Friedel-Crafts alkylation using hept-1-ene derivatives and phenol under acidic catalysis (e.g., AlCl₃). Reaction temperature (45–60°C), solvent polarity, and stoichiometry of the alkene precursor are critical for optimizing yield. Impurities such as di-alkylated byproducts may form if excess alkene is used . Characterization via NMR and mass spectrometry is essential to confirm regioselectivity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

- Answer :

- ¹H NMR : The phenolic -OH proton appears as a singlet near δ 5.5–6.0 ppm (exchangeable with D₂O). The hept-1-enyl group shows vinyl protons (δ 5.0–6.2 ppm, multiplet) and allylic methylene protons (δ 2.0–2.5 ppm). Aromatic protons in the para-substituted ring appear as two doublets (δ 6.8–7.2 ppm) .

- ¹³C NMR : The carbonyl carbon of the phenol is absent, but the enyl group’s carbons (C=C, ~120–130 ppm) and aromatic carbons (110–150 ppm) are diagnostic .

- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., C₁₃H₁₆O: 188.1201 g/mol) with <5 ppm error .

Q. How does the presence of the hept-1-enyl group affect the physical properties of this compound compared to simpler phenols?

- Answer : The hept-1-enyl substituent increases hydrophobicity, lowering solubility in polar solvents (e.g., water) but enhancing solubility in organic solvents like dichloromethane. Melting points are typically lower (45–48°C) than unsubstituted phenols due to reduced crystallinity. The bulky alkyl chain also increases stability against oxidation compared to electron-rich phenols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for this compound in electrophilic substitution reactions?

- Answer : Contradictions in reactivity (e.g., nitration vs. sulfonation rates) may arise from solvent effects or competing side reactions. Controlled studies using standardized conditions (e.g., HNO₃/H₂SO₄ in acetic acid at 0°C) and in situ monitoring (e.g., TLC or HPLC) can isolate variables. Computational modeling (DFT) of the transition state can predict regioselectivity, while isotopic labeling (e.g., ¹⁸O in phenol) may clarify mechanistic pathways .

Q. How can researchers design experiments to evaluate the oxidative stability of this compound under varying environmental conditions?

- Answer : Accelerated stability studies under controlled O₂ exposure (e.g., 40°C/75% RH) with HPLC-UV monitoring can track degradation products like quinones. Compare results to inert (N₂) conditions. Electrochemical methods (cyclic voltammetry) measure oxidation potentials, while ESR spectroscopy detects radical intermediates. Long-term stability in polymer matrices (if applicable) should be tested via FTIR for C=C bond preservation .

Q. What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

- Answer : The flexible hept-1-enyl chain disrupts crystal packing, leading to amorphous solids. Strategies include:

- Co-crystallization : Use rigid co-formers (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize the lattice.

- Slow Evaporation : Use low-polarity solvents (hexane/ethyl acetate) at 4°C to slow nucleation.

- Cryocrystallography : Flash-cooling (100 K) to minimize thermal motion. Refinement software (SHELXL) can model disorder in the alkyl chain .

Q. How can biocatalytic methods improve the sustainability of this compound synthesis?

- Answer : Enzymatic Friedel-Crafts alkylation using lipases or engineered cytochrome P450s can replace harsh acids (e.g., AlCl₃). For example, Candida antarctica lipase B in ionic liquids promotes regioselective alkylation with >80% yield. Biocatalysis also reduces waste; life-cycle assessment (LCA) metrics (E-factor, atom economy) should be calculated to validate green chemistry claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.